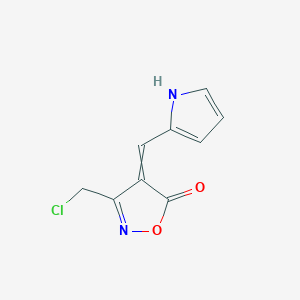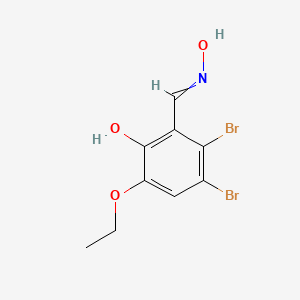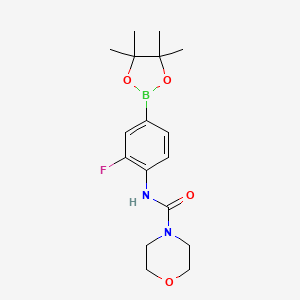![molecular formula C12H9N5O3 B1460098 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea CAS No. 2097941-47-2](/img/structure/B1460098.png)
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
Overview
Description
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Antifilarial Activity
The synthesis of urea derivatives, including those structurally related to the compound , has demonstrated potential antifilarial activity. These compounds have shown effectiveness against parasites such as Brugia pahangi and Litomosoides carinii, highlighting their potential in developing treatments for filarial infections (S. Ram et al., 1984).
Molecular-Electronic Structures and Supramolecular Aggregation
Studies on closely related molecules have revealed polarized molecular-electronic structures and unique patterns of supramolecular aggregation. These findings are crucial for understanding the molecular interactions and stability of potential pharmacological agents (J. N. Low et al., 2004).
Enzyme Inhibition and Anticancer Investigations
Research on unsymmetrical 1,3-disubstituted ureas, including analogous compounds, has been conducted to explore their enzyme inhibition capabilities and anticancer properties. This research is pivotal in identifying new therapeutic agents for treating various diseases, including cancer (Sana Mustafa et al., 2014).
Anti-microbial Activity and Cytotoxicity
Novel urea derivatives have been synthesized and evaluated for their anti-microbial activity against both Gram-positive and Gram-negative bacterial strains. Furthermore, preliminary cytotoxicity studies against cancer cell lines, such as cervical cancer (HeLa), have shown significant findings, indicating the potential for developing new antimicrobial and anticancer compounds (B. Shankar et al., 2017).
Allosteric Modulation of AMPA Receptor
The modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor by certain compounds, similar in structure to the urea , has been studied. These compounds have shown to enhance endurance capacity in mice, suggesting their potential application in treating fatigue or related conditions (Wutu Fan et al., 2014).
properties
IUPAC Name |
1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c13-4-8(15)9(5-14)17-12(18)16-7-1-2-10-11(3-7)20-6-19-10/h1-3H,6,15H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCGDVNOKYRKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC(=C(C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146158017 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




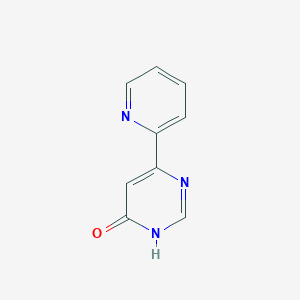
![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)
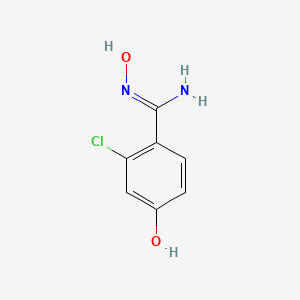
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)

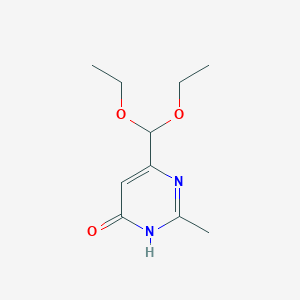
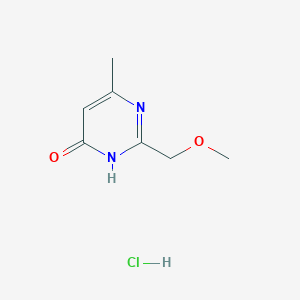
![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)
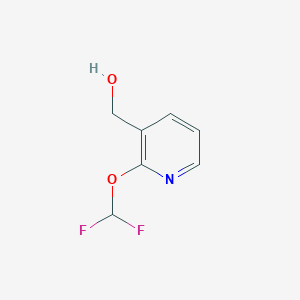
![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)
